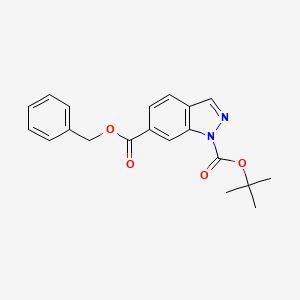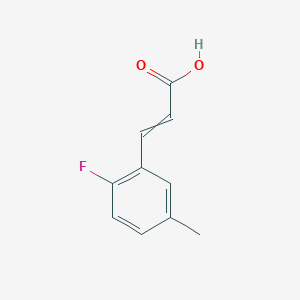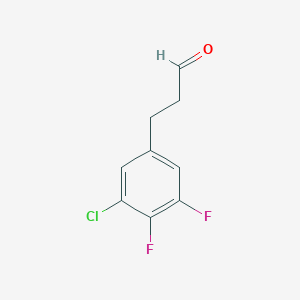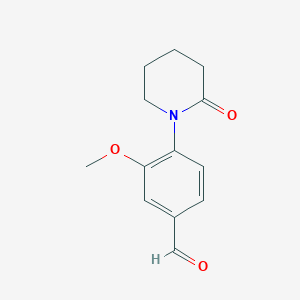![molecular formula C12H12F2N2O B12444074 2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]phenol](/img/structure/B12444074.png)
2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]phenol is a chemical compound that belongs to the class of phenols and diazepines
Preparation Methods
The synthesis of 2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]phenol involves several steps, including the formation of the diazepine ring and the introduction of the difluoromethyl group. One common method involves the reaction of appropriate precursors under specific conditions to form the desired compound. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of hydroquinones.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, are common for this compound.
Common reagents used in these reactions include nitric acid, bromine, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]phenol involves its interaction with specific molecular targets. The difluoromethyl group and diazepine ring play crucial roles in its binding affinity and activity. The compound may exert its effects through the modulation of enzyme activity or interaction with cellular receptors, leading to various biological responses .
Comparison with Similar Compounds
2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]phenol can be compared with other similar compounds, such as:
2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol: This compound has a methoxy group instead of a hydroxyl group, which may affect its chemical reactivity and biological activity.
N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)-methanesulfonamide: This compound contains a triazole ring and a sulfonamide group, which contribute to its unique properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12F2N2O |
|---|---|
Molecular Weight |
238.23 g/mol |
IUPAC Name |
2-[7-(difluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol |
InChI |
InChI=1S/C12H12F2N2O/c13-12(14)10-7-9(15-5-6-16-10)8-3-1-2-4-11(8)17/h1-4,7,12,16-17H,5-6H2 |
InChI Key |
NNRNVGXMUYPIJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C=C(N1)C(F)F)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12443994.png)


![N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B12444014.png)
![2-methyl-4-[(4-methylphenyl)carbonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12444021.png)


![(3Z)-3-({4-[(E)-phenyldiazenyl]phenyl}imino)-1,3-dihydro-2H-indol-2-one](/img/structure/B12444035.png)



methanone](/img/structure/B12444052.png)
![Methyl 2-methoxy-6-[(1E,3E)-4-phenylbuta-1,3-dien-1-YL]benzoate](/img/structure/B12444058.png)
![5-(2,5-dichlorophenyl)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B12444076.png)
